An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-ethyl-N-methylacetamide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-ethyl-N-methylacetamide
This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-N-ethyl-N-methylacetamide, a valuable intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The focus is on not only presenting the spectral data but also explaining the underlying molecular behavior that gives rise to these spectroscopic signatures.
Molecular Structure and Spectroscopic Overview
2-chloro-N-ethyl-N-methylacetamide possesses a tertiary amide functional group with an adjacent chlorinated methylene group. This specific arrangement of atoms and functional groups results in a unique spectroscopic fingerprint that can be used for its identification and characterization.
Molecular Formula: C₅H₁₀ClNO[1]
IUPAC Name: 2-chloro-N-ethyl-N-methylacetamide[1]
SMILES: CCN(C)C(=O)CCl[1]
A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and regulatory compliance in any application this compound is utilized in.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-chloro-N-ethyl-N-methylacetamide, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of 2-chloro-N-ethyl-N-methylacetamide is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) and splitting patterns are detailed below. The use of deuterated solvents like CDCl₃ is standard practice to avoid interference from solvent protons.[2][3]
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₂-Cl | ~ 4.0 - 4.2 | Singlet (s) | 2H | The methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, leading to a significant downfield shift. With no adjacent protons, the signal appears as a singlet. |
| -N-CH₂-CH₃ | ~ 3.3 - 3.5 | Quartet (q) | 2H | These methylene protons are adjacent to a nitrogen atom and a methyl group. The signal is split into a quartet by the three neighboring methyl protons. |
| -N-CH₃ | ~ 2.9 - 3.1 | Singlet (s) | 3H | The methyl protons attached to the nitrogen are in a distinct chemical environment. With no adjacent protons, the signal is a singlet. |
| -N-CH₂-CH₃ | ~ 1.1 - 1.3 | Triplet (t) | 3H | These methyl protons are adjacent to a methylene group. The signal is split into a triplet by the two neighboring methylene protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-N-ethyl-N-methylacetamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
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Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
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Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-chloro-N-ethyl-N-methylacetamide is expected to show five distinct signals, one for each unique carbon atom.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -C=O | ~ 168 - 172 | The carbonyl carbon of an amide typically resonates in this downfield region. |
| -CH₂-Cl | ~ 40 - 45 | The carbon atom bonded to the electronegative chlorine atom is deshielded and appears in this range. |
| -N-CH₂-CH₃ | ~ 40 - 45 | The methylene carbon attached to the nitrogen atom is also deshielded. |
| -N-CH₃ | ~ 35 - 40 | The methyl carbon attached to the nitrogen atom. |
| -N-CH₂-CH₃ | ~ 12 - 15 | The terminal methyl carbon of the ethyl group appears in the upfield region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a ¹³C probe on a 400 MHz (or higher) NMR spectrometer.
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Lock and shim the spectrometer as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2-chloro-N-ethyl-N-methylacetamide, the most prominent feature in the IR spectrum will be the carbonyl stretch of the tertiary amide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Amide I Band) | ~ 1630 - 1680 | Strong | The carbonyl stretch in tertiary amides is a very strong and characteristic absorption. Its position is influenced by the electronic effects of the substituents.[4][5] |
| C-N Stretch | ~ 1400 - 1450 | Medium | The stretching vibration of the carbon-nitrogen bond. |
| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Medium-Strong | Corresponding to the C-H bonds of the methyl and methylene groups. |
| C-Cl Stretch | ~ 600 - 800 | Medium-Strong | The stretching vibration of the carbon-chlorine bond. |
It is important to note that as a tertiary amide, 2-chloro-N-ethyl-N-methylacetamide will not exhibit the N-H stretching or bending (Amide II) bands that are characteristic of primary and secondary amides.[6]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Collect a background spectrum of the clean, empty ATR crystal.
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-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
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-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Molecular Weight: 135.59 g/mol [1]
The mass spectrum of 2-chloro-N-ethyl-N-methylacetamide obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows several key fragments.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 100 | Top Peak | [M - Cl]⁺ or [C₄H₁₀NO]⁺ |
| 58 | 2nd Highest | [C₃H₈N]⁺ |
| 44 | 3rd Highest | [C₂H₆N]⁺ |
The presence of chlorine would also be indicated by the M+2 isotope peak for the molecular ion, with an intensity of approximately one-third of the M peak, due to the natural abundance of ³⁷Cl.
Proposed Fragmentation Pathway
The fragmentation of 2-chloro-N-ethyl-N-methylacetamide under electron ionization can be rationalized as follows:
Caption: Proposed EI fragmentation pathway.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of 2-chloro-N-ethyl-N-methylacetamide in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
Select an appropriate GC column (e.g., a non-polar DB-5ms column).
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200).
-
Use electron ionization (EI) at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 2-chloro-N-ethyl-N-methylacetamide.
-
Extract and analyze the mass spectrum of this peak.
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Summary and Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2-chloro-N-ethyl-N-methylacetamide. The predicted ¹H and ¹³C NMR spectra, in conjunction with the characteristic IR absorption of the tertiary amide and the specific fragmentation pattern in the mass spectrum, create a unique spectroscopic profile for this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This comprehensive understanding is essential for any scientific endeavor involving this compound, ensuring accuracy, reproducibility, and safety.
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